molecular formula C21H22N2O3S B14933274 3-(1,3-benzothiazol-2-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one

3-(1,3-benzothiazol-2-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one

Cat. No.: B14933274
M. Wt: 382.5 g/mol
InChI Key: KSAVVKDZKANAFU-UHFFFAOYSA-N
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Description

“3-(1,3-benzothiazol-2-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one” is a complex organic compound that features both benzothiazole and isoquinoline moieties. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(1,3-benzothiazol-2-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one” typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzothiazole moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Formation of the isoquinoline moiety: This can be synthesized via the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde.

    Coupling of the two moieties: The final step would involve coupling the benzothiazole and isoquinoline derivatives through a suitable linker, such as a propanone group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the isoquinoline ring.

    Reduction: Reduction reactions could target the carbonyl group in the propanone linker.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution or strong nucleophiles for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could yield alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.

    Material Science: Potential use in the development of organic semiconductors.

Biology

    Enzyme Inhibition: Potential as an inhibitor for specific enzymes due to its complex structure.

    Fluorescent Probes: The benzothiazole moiety could be used in the design of fluorescent probes for biological imaging.

Medicine

    Drug Development: Potential as a lead compound for the development of new pharmaceuticals, particularly in oncology or neurology.

Industry

    Dyes and Pigments: The compound could be used in the synthesis of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound could interact with proteins or nucleic acids, disrupting their normal function. The benzothiazole and isoquinoline moieties could facilitate binding to specific molecular targets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-benzothiazol-2-yl)-1-phenylpropan-1-one
  • 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one

Uniqueness

The unique combination of benzothiazole and isoquinoline moieties in “3-(1,3-benzothiazol-2-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one” could provide distinct biological activities and chemical properties not found in simpler analogs.

Properties

Molecular Formula

C21H22N2O3S

Molecular Weight

382.5 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one

InChI

InChI=1S/C21H22N2O3S/c1-25-17-11-14-9-10-23(13-15(14)12-18(17)26-2)21(24)8-7-20-22-16-5-3-4-6-19(16)27-20/h3-6,11-12H,7-10,13H2,1-2H3

InChI Key

KSAVVKDZKANAFU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)CCC3=NC4=CC=CC=C4S3)OC

Origin of Product

United States

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